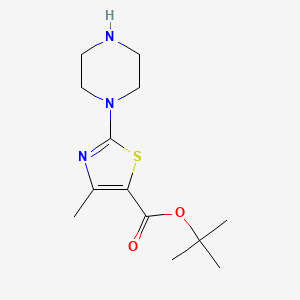![molecular formula C14H14O8 B12330623 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is a chemical compound characterized by the presence of two 2-oxo-1,3-dioxolan-4-yl groups attached to a benzene ring via methoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction proceeds through the formation of methoxy linkages between the benzene ring and the dioxolane groups. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and advanced materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene involves its interaction with molecular targets through its functional groups. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring provides a stable aromatic core. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methyl]benzene: Similar structure but with methyl groups instead of methoxy linkages.
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)ethoxy]benzene: Contains ethoxy linkages instead of methoxy.
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)propoxy]benzene: Contains propoxy linkages.
Uniqueness
1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is unique due to its specific methoxy linkages, which can influence its solubility, reactivity, and overall stability. These properties make it particularly useful in applications requiring precise control over molecular interactions and stability.
特性
分子式 |
C14H14O8 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
4-[[3-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H14O8/c15-13-19-7-11(21-13)5-17-9-2-1-3-10(4-9)18-6-12-8-20-14(16)22-12/h1-4,11-12H,5-8H2 |
InChIキー |
PKEDOQRZOIOKGU-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)O1)COC2=CC(=CC=C2)OCC3COC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate](/img/structure/B12330544.png)

![N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate](/img/structure/B12330550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate](/img/structure/B12330555.png)
![1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12330568.png)

![[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12330579.png)


![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)




